molecular formula C7H4F4INO B8629592 2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol

2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol

Cat. No. B8629592
M. Wt: 321.01 g/mol
InChI Key: NKCJJEQKFDJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H4F4INO and its molecular weight is 321.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H4F4INO

Molecular Weight

321.01 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol

InChI

InChI=1S/C7H4F4INO/c8-6-4(3(12)1-2-13-6)5(14)7(9,10)11/h1-2,5,14H

InChI Key

NKCJJEQKFDJUGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)C(C(F)(F)F)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-fluoro-4-iodo-pyridine-3-carbaldehyde (50 g, 199.2 mmol) was dissolved in dry THF (600.0 mL) and the mixture cooled to 3.5° C. Trimethyl-(trifluoromethyl)silane (102.0 g, 106.0 mL, 717.1 mmol) was added and the mixture was stirred for 10 minutes (temp held at 3.6° C.) then tetrabutylammonium fluoride (9.960 mL of 1 M, 9.960 mmol) (in THF) was added dropwise. The temperature increased rapidly to 23.6° C. on adding ca 0.5 ml. The remainder of the solution was added slowly over 10 minutes—the reaction temperature did not increase further. The reaction mixture became dark brown in colour, and was diluted by slow addition of 6M HCl (500 ml) with the ice bath still in place. The temperature increased to a maximum of 27.8° C. The mixture was stirred for 10 minutes and then re-cooled in an ice bath and sodium hydroxide (120 g total) was added partially as solid, then as a concentrated solution in water. The pH of the final mixture was 6-7. The mixture was diluted with EtOAc (500 ml) and the organic layer removed. The aqueous was extracted with EtOAc (2×500 ml) and the combined organics washed with brine (250 ml), dried (MgSO4), filtered and concentrated to a dark brown oil which was purified by filtration through a silica plug eluting with a 15%-30% EtOAc/Hexanes solvent system. The product was collected as a beige solid (45 g, 71% Yield).
Quantity
9.96 mL
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
106 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Five
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Name
Yield
71%

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